molecular formula C18H20N6O B12270536 3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12270536
M. Wt: 336.4 g/mol
InChI Key: PBPZHUNJIAAQID-UHFFFAOYSA-N
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Description

3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the attachment of the pyrimidine moiety via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

3-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinazolin-4-one

InChI

InChI=1S/C18H20N6O/c1-13-11-16(20-12-19-13)23-7-9-24(10-8-23)18-21-15-6-4-3-5-14(15)17(25)22(18)2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

PBPZHUNJIAAQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C

Origin of Product

United States

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